molecular formula C11H16N4O B2801498 1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 1178939-41-7

1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2801498
CAS No.: 1178939-41-7
M. Wt: 220.276
InChI Key: PKCFJQJELMBNPA-UHFFFAOYSA-N
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Description

1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one is a compound that belongs to the class of triazole derivatives. Triazoles are known for their versatile chemical properties and potential biological applications. This compound, in particular, has garnered interest due to its unique structure, which combines a triazole ring with a piperidine moiety, making it a valuable candidate for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the triazole intermediate.

    Formation of the Prop-2-en-1-one Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The triazole and piperidine rings can undergo substitution reactions, where functional groups are replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve halogenated compounds and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the triazole or piperidine rings.

Scientific Research Applications

1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring but differ in the position of nitrogen atoms and substituents.

    Piperidine Derivatives: Compounds containing the piperidine ring but with different functional groups attached.

Uniqueness: 1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one is unique due to its combination of the triazole and piperidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-3-10(16)15-6-4-5-9(7-15)11-13-12-8-14(11)2/h3,8-9H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCFJQJELMBNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCCN(C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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